molecular formula C7H10O5 B11769411 (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid

(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid

Cat. No.: B11769411
M. Wt: 174.15 g/mol
InChI Key: FHQWMFQFLAAEDD-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of furan derivatives and is characterized by its hexahydrofuro[3,2-b]furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of suitable precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate biological pathways by binding to these targets and altering their activity. This can lead to various physiological effects, depending on the context of its use.

Properties

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(3S,3aR,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-carboxylic acid

InChI

InChI=1S/C7H10O5/c8-4-2-12-5-3(7(9)10)1-11-6(4)5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5+,6+/m0/s1

InChI Key

FHQWMFQFLAAEDD-SLPGGIOYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)C(=O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.